2-(3-Fluoro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl substitution). The aryl group attached to the boron atom is a 3-fluoro-2-(trifluoromethyl)phenyl moiety, which introduces significant electron-withdrawing effects due to the fluorine and trifluoromethyl substituents. Such boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-6-5-7-9(15)10(8)13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWQTWKCBGEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192548-05-2 | |
| Record name | 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
- Starting Materials: Typically, 3-fluoro-2-(trifluoromethyl)aryl bromides or iodides are employed as substrates.
- Catalysts: Pd-based catalysts such as Pd(dppf)Cl2·DCM or Pd(OAc)2 combined with ligands like dppf or SPhos.
- Boron Source: Bis(pinacolato)diboron (B2pin2) or pinacolborane.
- Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
- Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN), or mixtures with water.
- Conditions: Heating at 80–90 °C under inert atmosphere (N2) for 12–24 hours.
This method is favored due to its mild conditions and high functional group tolerance, preserving the fluoro and trifluoromethyl substituents intact.
Conversion from Arylboronic Acid MIDA Esters
- Starting Materials: 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA esters or related derivatives.
- Procedure: Coupling with pinacol boronate derivatives under Pd catalysis as above, followed by purification.
- Advantages: MIDA esters provide enhanced stability and can be converted to pinacol boronates efficiently.
Direct Borylation of Aromatic C–H Bonds (Less Common)
- Direct C–H borylation using iridium catalysts can be used but is less common for such substituted arenes due to regioselectivity challenges.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester (0.25 mmol), 4,4,5,5-tetramethyl-2-(2-phenyl)-1,3,2-dioxaborolane (1.5 equiv), Pd(dppf)Cl2·DCM (4 mol%), K3PO4 (3 equiv), THF/H2O (0.25 M), N2 atmosphere | Miyaura borylation reaction heated at 90 °C for 24 h |
| 2 | Cooling to 0 °C, addition of 30% aqueous H2O2 (10 equiv) dropwise | Oxidative workup to remove Pd residues and byproducts |
| 3 | Purification by silica gel or C18 reverse-phase chromatography | Isolation of pure this compound |
Yield: Typically 80–90% under optimized conditions.
Reaction Scheme Summary
- The aromatic bromide bearing the fluoro and trifluoromethyl groups undergoes Pd-catalyzed borylation with pinacolborane or bis(pinacolato)diboron.
- The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, transmetallation with the boron reagent, and reductive elimination to form the arylboronate ester.
- The reaction mixture is then treated with aqueous hydrogen peroxide to quench residual Pd species and facilitate purification.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic ^1H, ^13C, and ^19F NMR signals confirm the presence of fluoro and trifluoromethyl groups and the pinacol boronate moiety.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak consistent with the molecular formula C13H15BF4O2 (molecular weight approx. 290.06 g/mol).
- Purity: Achieved via chromatographic purification techniques, including silica gel and reverse-phase chromatography.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2·DCM or Pd(OAc)2 + SPhos | 4 mol% loading |
| Boron Source | Bis(pinacolato)diboron (B2pin2) or pinacolborane | 1.5 equiv |
| Base | K3PO4 or K2CO3 | 3 equiv |
| Solvent | THF/H2O or MeCN/H2O | 0.25 M concentration |
| Temperature | 80–90 °C | Heating for 12–24 h |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation |
| Workup | Aqueous H2O2 addition at 0 °C | Removes Pd residues |
| Yield | 80–90% | High efficiency |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol at room temperature or slightly elevated temperatures.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
2-(3-Fluoro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Mechanism of Action
The primary mechanism of action for 2-(3-Fluoro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst . The presence of fluorine atoms can influence the electronic properties of the aryl group, affecting the reaction’s efficiency and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the structural, electronic, and functional properties of the target compound with its analogs, focusing on substituent effects, reactivity, and applications.
Substituent Effects and Structural Variations
Physical and Spectral Properties
- Physical State : The target compound is likely a liquid or low-melting solid, analogous to 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (liquid, ) and 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (white solid, ).
- Melting Points : Compounds with trifluoromethoxy or sulfonyl groups (e.g., ) exhibit higher melting points due to increased polarity.
- NMR Data : The target’s $^{19}\text{F}$ NMR would show distinct shifts for fluorine and trifluoromethyl groups, similar to 2-(4-fluorophenyl)- analogs in .
Biological Activity
2-(3-Fluoro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and drug development. Its unique structure suggests it may interact with biological systems in significant ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C13H15BF4O2
- CAS Number : 1192548-05-2
- Molecular Weight : 335.06 g/mol
Research indicates that compounds similar to this compound can act as enzyme inhibitors and modulators of signaling pathways. This compound's structure allows it to potentially interact with various biological targets:
- Enzyme Inhibition : The boron atom in the compound may participate in forming reversible covalent bonds with nucleophilic residues in enzymes.
- Signal Modulation : The presence of fluorine atoms can enhance lipophilicity and bioavailability, allowing the compound to penetrate cellular membranes and modulate intracellular signaling pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of boron-containing compounds. For instance:
- A study demonstrated that derivatives of dioxaborolane exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis through the activation of caspases .
- The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted as a promising mechanism for anticancer activity.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in models of neurodegenerative diseases:
- Research indicates that similar dioxaborolanes can inhibit DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in Alzheimer’s disease. Inhibition of DYRK1A leads to reduced tau phosphorylation and improved cell survival in neuronal cultures .
Case Study 1: Inhibition of DYRK1A
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Dioxaborolane Derivative | 50 | DYRK1A Inhibition |
| Control Compound | 200 | DYRK1A Inhibition |
Case Study 2: Cytotoxicity against Cancer Cell Lines
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 20 |
Q & A
Q. Table 1: Representative Yields for Analogous Boronates
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 3-Chlorophenyl derivative | Pd(dppf)Cl₂ | 85 | |
| 4-(Trifluoromethoxy)phenyl | Pd(OAc)₂/XPhos | 78 | |
| Allyloxy-substituted aryl | Pd(PPh₃)₄ | 65–70 |
Basic: How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structurally similar boronates?
Q. Methodological Approach :
- ¹H NMR : The fluorine substituents (3-F, 2-CF₃) split signals in the aromatic region (δ 6.8–8.0 ppm). For example, coupling constants (³Jₐᵣ-H-F ≈ 8–12 Hz) help assign fluorine positions .
- ¹¹B NMR : Boronates exhibit peaks at δ 28–32 ppm, while boronic acids appear at δ 18–22 ppm. Quadrupolar broadening may obscure ¹¹B signals in impure samples .
- ¹⁹F NMR : Trifluoromethyl groups resonate at δ -60 to -65 ppm, while aryl fluorides appear at δ -110 to -120 ppm. Integration distinguishes CF₃ from single F substituents .
Example : In 2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-analogue, ¹⁹F NMR shows two distinct peaks: δ -62.3 (CF₃) and δ -113.5 (aryl-F) .
Advanced: How do steric and electronic effects of the 3-Fluoro-2-(trifluoromethyl) group influence Suzuki-Miyaura cross-coupling efficiency?
Q. Mechanistic Insights :
- Steric Hindrance : The ortho-CF₃ group creates steric bulk, slowing oxidative addition of Pd⁰ to the C–B bond. Catalyst systems with bulky ligands (e.g., SPhos, RuPhos) improve turnover .
- Electronic Effects : The electron-withdrawing CF₃ group reduces electron density at the boron center, lowering transmetallation rates. High-temperature conditions (≥100°C) or polar solvents (DME, THF) mitigate this .
Data Contradiction : Some studies report >80% coupling yields for CF₃-substituted boronates using Pd(dba)₂ with PCy₃ , while others note <50% yields under similar conditions. This discrepancy may arise from trace moisture degrading the boronate .
Advanced: What strategies resolve discrepancies in quantifying boron content via ICP-MS versus ¹¹B NMR?
Q. Analytical Challenges :
- ICP-MS : Measures total boron but cannot differentiate between free boronic acid and boronate ester.
- ¹¹B NMR : Detects boronate speciation but suffers from low sensitivity and quadrupolar broadening.
Q. Resolution :
Sample Pretreatment : Hydrolyze the boronate to boronic acid using HCl (1M), then quantify via ICP-MS .
Internal Standards : Use tris(trimethylsilyl) borate as an NMR internal reference to improve accuracy .
Example : For 4,4,5,5-tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-analogue, ICP-MS reported 98% B content, while ¹¹B NMR indicated 92% purity due to hydrolysis byproducts .
Advanced: How does this boronate participate in radical chain reactions, and what are the limitations?
Q. Mechanistic Role :
- Radical Initiation : The C–B bond undergoes homolytic cleavage under UV light or with initiators (e.g., AIBN), generating aryl radicals .
- Chain Propagation : Radicals react with alkenes/alkynes, forming C–C bonds. For example, 2-(chlorophenyl)methyl-dioxaborolane derivatives achieve 81% yield in allylation reactions .
Q. Limitations :
- Byproducts : β-Boryl elimination can form alkenes, competing with desired pathways.
- Substrate Scope : Electron-deficient arenes (e.g., CF₃-substituted) show slower radical generation due to reduced B–C bond polarization .
Basic: What purification techniques are optimal for isolating this boronate from reaction mixtures?
Q. Methods :
- Chromatography : Silica gel (hexane/EtOAc, 9:1) separates boronates from Pd catalysts and unreacted aryl halides .
- Crystallization : Fluorinated derivatives often crystallize in hexane at -20°C due to increased hydrophobicity .
- Distillation : High-vacuum distillation (2 mbar, 120°C) is effective for low-molecular-weight boronates .
Purity Metrics : HPLC (C18 column, MeCN/H₂O) with UV detection at 254 nm confirms >95% purity. Residual Pd is quantified via ICP-OES (<10 ppm) .
Advanced: How can enantioselective transformations be achieved using this boronate in carbocyclization reactions?
Q. Case Study :
- Pd-Catalyzed Allyl–Aryl Coupling : Chiral ligands like (R)-BINAP induce enantioselectivity. For example, a 9:1 enantiomeric ratio was achieved for a chloropentene-substituted boronate .
- Chiral Auxiliaries : Temporary coordination of boron to chiral diols (e.g., TADDOLs) during reaction steers stereochemistry .
Limitation : Bulky substituents (e.g., CF₃) reduce enantioselectivity by restricting ligand access to the Pd center .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
